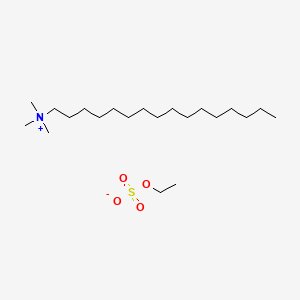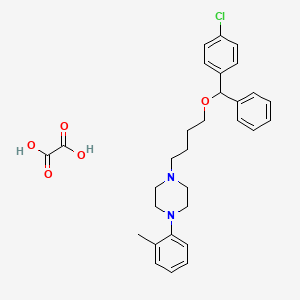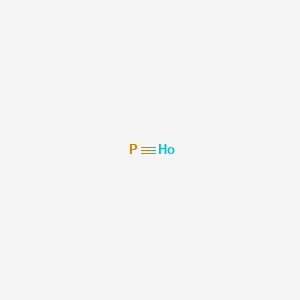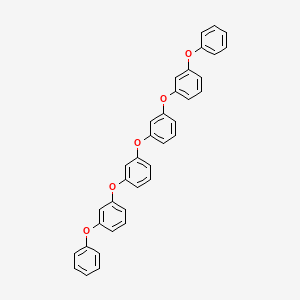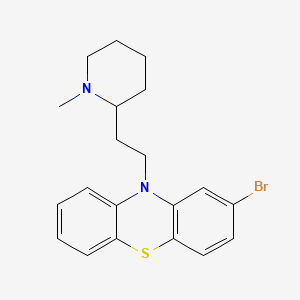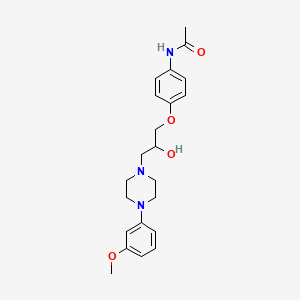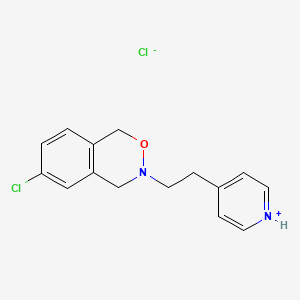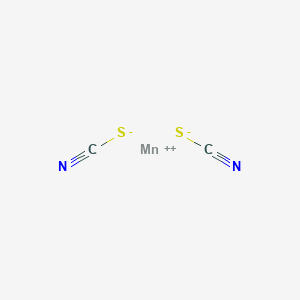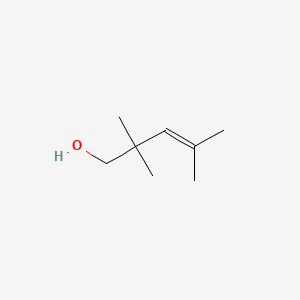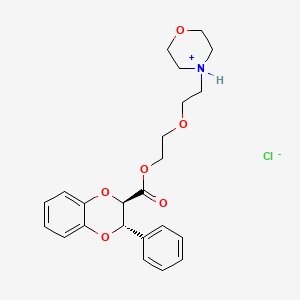
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- is a complex organic compound that features a benzodioxane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- typically involves multiple steps. One common method starts with the lithiation of 1,4-benzodioxan-2-carboxylic acid at the C(3) position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction conditions often require low temperatures, such as -78°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the benzodioxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmos
Eigenschaften
CAS-Nummer |
100447-56-1 |
|---|---|
Molekularformel |
C23H28ClNO6 |
Molekulargewicht |
449.9 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ium-4-ylethoxy)ethyl (2S,3R)-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO6.ClH/c25-23(28-17-16-27-15-12-24-10-13-26-14-11-24)22-21(18-6-2-1-3-7-18)29-19-8-4-5-9-20(19)30-22;/h1-9,21-22H,10-17H2;1H/t21-,22+;/m0./s1 |
InChI-Schlüssel |
OUCUJUQTYSJDGQ-UMIAIAFLSA-N |
Isomerische SMILES |
C1COCC[NH+]1CCOCCOC(=O)[C@H]2[C@@H](OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
Kanonische SMILES |
C1COCC[NH+]1CCOCCOC(=O)C2C(OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


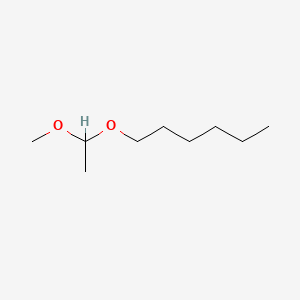
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
